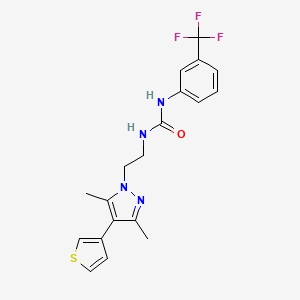

1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

This compound belongs to a class of urea derivatives featuring a pyrazole-thiophene hybrid core and a 3-(trifluoromethyl)phenyl substituent. The synthesis of such compounds typically involves coupling isocyanates with amine intermediates in tetrahydrofuran (THF), followed by recrystallization .

Properties

IUPAC Name |

1-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N4OS/c1-12-17(14-6-9-28-11-14)13(2)26(25-12)8-7-23-18(27)24-16-5-3-4-15(10-16)19(20,21)22/h3-6,9-11H,7-8H2,1-2H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APARAIZTZRLMSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic molecule notable for its diverse biological activities, particularly in medicinal chemistry. This article delves into the synthesis, characterization, and biological activity of this compound, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 356.38 g/mol. The structure includes a pyrazole moiety, thiophene ring, and trifluoromethyl phenyl group, which contribute to its unique pharmacological properties.

Structural Features

- Pyrazole Ring : Known for anti-inflammatory and anticancer activities.

- Thiophene Substituent : Enhances biological activity through electron-rich properties.

- Trifluoromethyl Group : Increases lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the pyrazole ring through condensation reactions.

- Introduction of the thiophene substituent via electrophilic aromatic substitution.

- Coupling with the trifluoromethyl phenyl group to form the final urea structure.

Anticancer Activity

Studies have demonstrated that compounds containing pyrazole and thiophene moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A related compound showed IC50 values of 5.6 µM against HepG2 (liver cancer) and 4.8 µM against A549 (lung cancer) cell lines .

Antimicrobial Properties

The presence of the thiophene ring is associated with enhanced antibacterial and antifungal activities:

- Compounds similar to this structure have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation:

- In vivo studies demonstrated significant reduction in paw edema in rat models when treated with pyrazole derivatives .

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that:

- The pyrazole moiety interacts with specific protein targets involved in cell proliferation and apoptosis.

- The thiophene ring may enhance binding affinity due to its electron-donating properties, facilitating interactions with enzymes or receptors critical for therapeutic effects.

Case Studies

Case Study 1: Anticancer Evaluation

A recent study assessed the anticancer potential of a series of urea derivatives similar to the target compound. The results indicated that compounds with trifluoromethyl substitutions exhibited higher potency against multiple cancer cell lines compared to their non-fluorinated counterparts.

Case Study 2: Antimicrobial Assessment

In another study focusing on antimicrobial activity, derivatives were tested against a panel of pathogens. Compounds featuring thiophene rings demonstrated up to 16-fold increased activity compared to standard antibiotics .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds possess IC50 values as low as 5.35 μM against HepG2 (liver carcinoma) and 8.74 μM against A549 (lung carcinoma) cells, suggesting potent anticancer properties compared to standard chemotherapeutics like cisplatin .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Pyrazole Derivative | HepG2 | 5.35 | |

| Pyrazole Derivative | A549 | 8.74 | |

| Cisplatin | HepG2 | 3.78 | |

| Cisplatin | A549 | 6.39 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Agrochemical Applications

In the field of agrochemicals, compounds with similar structures have been explored for their herbicidal and fungicidal properties. The incorporation of thiophene and trifluoromethyl groups enhances the biological activity against pests and pathogens, making these compounds valuable in agricultural formulations .

Material Science Applications

The unique electronic properties of the thiophene moiety allow these compounds to be utilized in organic electronics and photovoltaics. Their ability to form stable films and conduct electricity makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Anticancer Properties

One notable study demonstrated that novel pyrazole derivatives exhibited promising anticancer activities against liver and lung carcinoma cell lines with low toxicity towards normal cells. This suggests their potential as targeted therapies in oncology .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole core followed by thiophene substitution and functional group modifications. Such synthetic strategies are crucial for developing analogs with enhanced activity profiles .

Comparison with Similar Compounds

Table 1: Substituent Impact on Molecular Properties

Key Observations :

Trifluoromethyl Phenyl Groups: Compounds with trifluoromethyl substituents (e.g., 11d, 11e) exhibit higher molecular weights (~534 Da) compared to halogenated analogues (e.g., 11c: 518 Da) .

Synthesis Yields : Urea derivatives with trifluoromethyl groups (e.g., 11d, 11e) show yields of ~85–87%, comparable to other analogues . The target compound’s synthesis efficiency is unreported but may align with these ranges if similar methods (e.g., THF-mediated coupling ) are used.

Pharmacological Implications

While bioactivity data for the target compound are absent, insights can be inferred from analogues:

- Kinase Inhibition : Thiazole-based ureas (e.g., 11a–11o) demonstrate activity against kinases like Aurora (Aur) and stem cell factor receptor (Kit), with trifluoromethyl groups enhancing target affinity . The pyrazole-thiophene core in the target compound may offer unique selectivity due to its distinct electronic profile.

Spectral and Analytical Data

Table 2: Spectral Characteristics of Selected Analogues

| Compound ID/Name | ESI-MS ([M+H]⁺) | Notable NMR Signals (δ, ppm) |

|---|---|---|

| Target Compound | Not reported | Not reported |

| 11e | 534.1 | Aromatic protons: 7.66–8.13 |

| 3d () | 788.3 | Coumarin protons: 12.68 (s, 1H) |

Key Observations :

- The absence of spectral data for the target compound highlights a gap in the literature. However, ESI-MS and ¹H-NMR patterns for analogues (e.g., aromatic proton clusters at 7.6–8.1 ppm ) suggest methodologies applicable to its characterization.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of urea-pyrazole derivatives typically involves multi-step reactions, including cyclization and coupling. Key steps include:

- Triazole-Urea Coupling : Use a three-component reaction with triazole, substituted urea, and thiourea under reflux conditions. Varying temperatures (e.g., 60–100°C) and solvents (e.g., ethanol, glacial acetic acid) can optimize yield .

- Hydrazine Hydride Reflux : For pyrazole ring formation, reflux intermediates with hydrazine hydride (5 mmol) in glacial acetic acid for 6–8 hours, monitored by TLC .

- Purification : Recrystallize crude products using ethanol or ethyl acetate to enhance purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the urea linkage and aromatic substituents. For example, the trifluoromethyl group exhibits distinct F NMR signals .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding in urea motifs) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets for this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs by modifying the thiophene (e.g., replacing with furan) or trifluoromethylphenyl groups. Test against enzymatic assays (e.g., kinase inhibition) .

- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like TNF-α or mGluR5, guided by crystallographic data .

- Biological Assays : Compare IC values across analogs to identify critical substituents. For example, electron-withdrawing groups on the phenyl ring may enhance activity .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Theoretical Frameworks : Link discrepancies to differences in assay conditions (e.g., cell lines, pH) or compound purity. For example, impurities >5% can skew IC values .

- Dose-Response Replication : Repeat assays with standardized protocols (e.g., fixed incubation time, controlled temperature) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets from multiple studies, accounting for variables like solvent polarity .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties and stability?

Methodological Answer:

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian 09 with B3LYP/6-31G(d) basis sets. Correlate with experimental UV-Vis spectra .

- Molecular Dynamics (MD) : Simulate solubility in aqueous buffers (e.g., PBS) using GROMACS to assess aggregation tendencies .

- Degradation Studies : Model hydrolytic stability under acidic/basic conditions via Arrhenius plots .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.